

# Unraveling the Molecular Architecture of Angeloyl-(+)-gomisin K3: A Technical Guide

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## Compound of Interest

Compound Name: Angeloyl-(+)-gomisin K3

Cat. No.: B15590095

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **Angeloyl-(+)-gomisin K3**, a dibenzocyclooctane lignan isolated from *Schisandra bicolor*. The following sections detail the spectroscopic data and experimental protocols that were instrumental in determining its complex molecular structure.

## Spectroscopic Data Analysis

The structural framework of **Angeloyl-(+)-gomisin K3** was pieced together using a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. The data presented below is a summary of the key findings that led to its structural confirmation.

### High-Resolution Mass Spectrometry (HR-ESI-MS)

High-resolution electrospray ionization mass spectrometry was employed to determine the elemental composition of the compound.

Parameter	Value
Molecular Formula	C <sub>28</sub> H <sub>36</sub> O <sub>7</sub>
Measured m/z	[Data not publicly available]
Calculated m/z	[Data not publicly available]

Note: Specific m/z values were reported in the primary literature but are not available in the publicly accessible domain.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provided the critical information needed to map the connectivity and stereochemistry of the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Angeloyl-(+)-gomisin K3**

Position	δ (ppm)	Multiplicity	J (Hz)
[Data not publicly available]	[Data not publicly available]	[Data not publicly available]	[Data not publicly available]
...	...	...	...

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Angeloyl-(+)-gomisin K3**

Position	δ (ppm)
[Data not publicly available]	[Data not publicly available]
...	...

Note: The detailed <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts and coupling constants were reported in the primary research article by Ma et al. (2010) but are not fully available in publicly accessible formats. Access to the full scientific paper is required for a complete dataset.

## Experimental Protocols

The isolation and purification of **Angeloyl-(+)-gomisin K3** from its natural source, followed by its structural characterization, involved a series of meticulous experimental procedures.

### Isolation and Purification

The compound was isolated from the stems of *Schisandra bicolor*. The general workflow for its extraction and purification is as follows:

- **Extraction:** The dried and powdered plant material was extracted with an organic solvent (e.g., ethanol or methanol) to obtain a crude extract.
- **Fractionation:** The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
- **Chromatography:** The resulting fractions were further purified using a combination of chromatographic techniques, such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the pure **Angeloyl-(+)-gomisin K3**.

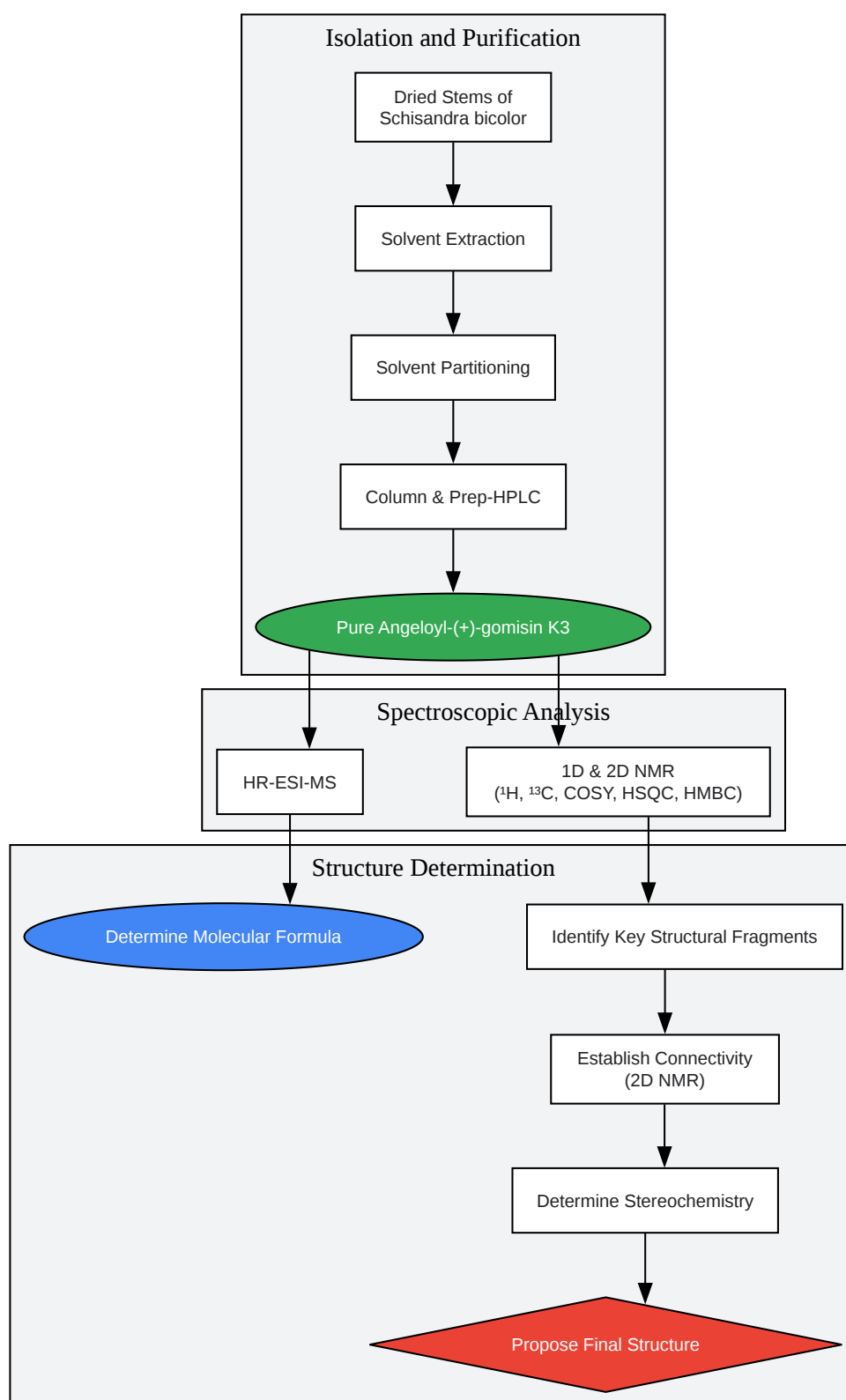
### Spectroscopic Analysis

The purified compound was subjected to a suite of spectroscopic analyses to determine its structure:

- **Mass Spectrometry:** High-resolution mass spectra were acquired on an electrospray ionization (ESI) mass spectrometer to determine the accurate mass and molecular formula.
- **NMR Spectroscopy:**  $^1\text{H}$ ,  $^{13}\text{C}$ , and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra were recorded on a high-field NMR spectrometer. The solvent used for the analysis was typically deuterated chloroform ( $\text{CDCl}_3$ ).

### Structural Elucidation Workflow

The logical process of elucidating the structure of **Angeloyl-(+)-gomisin K3** is visualized in the following workflow diagram.



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Caption: Workflow for the structure elucidation of **Angeloyl-(+)-gomisin K3**.

## Biological Activity

**Angeloyl-(+)-gomisin K3** belongs to the class of dibenzocyclooctane lignans, a group of compounds known to exhibit a range of biological activities. While specific signaling pathway interactions for **Angeloyl-(+)-gomisin K3** are not extensively documented in publicly available literature, related lignans from the *Schisandra* genus have been reported to possess neuroprotective, hepatoprotective, and antiviral properties. Further research is required to fully characterize the pharmacological profile of **Angeloyl-(+)-gomisin K3**.

## Conclusion

The structure of **Angeloyl-(+)-gomisin K3** was successfully elucidated through a systematic process involving extraction from *Schisandra bicolor*, purification via chromatographic methods, and comprehensive analysis using high-resolution mass spectrometry and advanced NMR techniques. This technical guide summarizes the foundational data and methodologies that enabled the determination of its chemical structure, providing a valuable resource for researchers in natural product chemistry and drug discovery. For complete and detailed quantitative data, consulting the primary literature is recommended.

### Reference:

Ma, W.-H., He, J.-C., Duan, P.-S., & Qin, L.-P. (2010). Dibenzocyclooctane lignans from the stems of *Schisandra bicolor*. *Biochemical Systematics and Ecology*, 38(6), 1156-1159.

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